O-phospho-D-serine
Description
O-Phospho-D-serine (CAS 73913-63-0) is a phosphorylated derivative of D-serine, a non-proteinogenic amino acid. Its molecular formula is C₃H₈NO₆P, with a molecular weight of 185.07 g/mol . The compound features a phosphate group esterified to the hydroxyl group of D-serine, resulting in a structure critical for biochemical interactions. Key properties include:
Properties
IUPAC Name |
(2R)-2-amino-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331436 | |
| Record name | O-phospho-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-63-0 | |
| Record name | Phosphoserine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-phospho-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOSERINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Steps
The synthesis proceeds through three stages:
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Protection of Functional Groups : The amino and carboxyl groups of D-serine are protected using carbethoxy and ester groups, respectively, to prevent unwanted side reactions during phosphorylation.
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Phosphorylation : The protected D-serine reacts with diphenylphosphorylchloridate in anhydrous conditions, typically in a solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted at 0–5°C to minimize racemization.
-
Deprotection : Acidic hydrolysis (e.g., using HCl in dioxane) removes the protecting groups, yielding this compound.
Table 1: Key Parameters for Diphenylphosphorylchloridate-Mediated Synthesis
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Protecting Groups | Carbethoxy (amino), Ester (carboxyl) | Prevent side reactions |
| Phosphorylating Agent | Diphenylphosphorylchloridate | Introduce phosphate group |
| Solvent | Dichloromethane | Dissolve reactants, control temperature |
| Reaction Temperature | 0–5°C | Minimize racemization |
| Deprotection Agent | 1M HCl in dioxane | Remove protecting groups |
Enzymatic Phosphorylation and Limitations
Enzymatic methods for phosphorylating serine are well-established for the L-enantiomer but face challenges when applied to D-serine.
L-Serine Biosynthesis Pathway
In E. coli, L-serine is biosynthesized via:
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Oxidation : 3-phosphoglycerate → 3-phosphohydroxypyruvate (catalyzed by phosphoglycerate dehydrogenase).
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Transamination : 3-phosphohydroxypyruvate → 3-phosphoserine (via phosphoserine transaminase).
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Dephosphorylation : 3-phosphoserine → L-serine (via phosphoserine phosphatase).
Industrial Production and Scalability
Industrial-scale synthesis of this compound prioritizes cost efficiency and yield. While specific protocols are proprietary, general strategies include:
Table 2: Industrial Synthesis Parameters
| Parameter | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Phosphorylating Agent | Diphenylphosphorylchloridate | Optimized analogs for cost reduction |
| Temperature Control | Ice baths | Jacketed reactors with cooling |
| Purification | Column chromatography | Crystallization or membrane filtration |
Challenges in Stereochemical Purity
Racemization during phosphorylation remains a critical challenge. Factors influencing stereochemical integrity include:
Table 3: Racemization Mitigation Strategies
| Strategy | Effect | Reference |
|---|---|---|
| Low-Temperature Reaction (0–5°C) | Reduces kinetic energy of molecules | |
| Chiral Auxiliaries | Stabilize transition state | |
| Post-Synthesis Analysis | -NMR for purity verification |
Comparative Analysis of Synthesis Routes
Chemical vs. Enzymatic Methods
| Criterion | Chemical Synthesis | Enzymatic Approach (L-Serine) |
|---|---|---|
| Stereochemical Control | High (with precautions) | Naturally L-selective |
| Scalability | Suitable for industrial | Limited by enzyme stability |
| Cost | Moderate to high | High (enzyme production) |
Chemical Reactions Analysis
Oxidation and Reduction
The compound undergoes oxidation and reduction reactions, altering its functional groups:
-
Oxidation: In the presence of hydrogen peroxide (H₂O₂) or other oxidizing agents, the phosphate ester group remains stable, while the amino acid backbone may form carbonyl derivatives .
-
Reduction: Sodium borohydride (NaBH₄) reduces the carboxy group to a hydroxyl group, generating phosphoserinol derivatives .
Oxidation Example:
Substitution Reactions
The phosphate group participates in nucleophilic substitution reactions. For example, the Michaelis-Becker reaction replaces bromide intermediates with diethyl phosphite to form phosphonate mimics :
Reaction Scheme:
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Bromo substitution of protected homoserine.
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Nucleophilic attack by diethyl phosphite.
Conditions:
| Step | Reagent | Time | Product |
|---|---|---|---|
| Bromination | PBr₃ | 2 h | Bromo intermediate |
| Phosphite coupling | (EtO)₂PHO | 6 h | Phosphonate derivative |
Hydrolysis and Stability
The phosphate ester bond in O-phospho-D-serine is stable under physiological pH but hydrolyzes in strongly acidic or alkaline conditions . Enzymatic hydrolysis by phosphatases regenerates D-serine, crucial in metabolic cycles .
Hydrolysis Data:
| Condition | pH | Half-life | Product | Reference |
|---|---|---|---|---|
| Acidic (1M HCl) | 1.0 | 30 min | D-Serine + PO₄³⁻ | |
| Alkaline (1M NaOH) | 13.0 | 45 min | D-Serine + PO₄³⁻ |
Biochemical Interactions
This compound acts as a weak agonist of metabotropic glutamate receptors (mGluR4) and modulates NMDA receptor activity by binding to the GluN1 subunit . Stereoselectivity studies show its L-enantiomer (O-phospho-L-serine) exhibits 5-fold higher binding affinity to Factor VIII, highlighting its role in coagulation.
Receptor Binding Data:
| Receptor | Kₐ (μM) | Effect | Reference |
|---|---|---|---|
| mGluR4 | 12.5 | Agonism (EC₅₀ = 15 μM) | |
| NMDA | 8.2 | Co-agonist (with glutamate) |
Scientific Research Applications
Mechanism of Action
The mechanism of action of O-phospho-D-serine involves its interaction with specific molecular targets and pathways. The compound acts as a weak agonist of the metabotropic glutamate receptor mGluR4, which is involved in various neurological processes. By binding to this receptor, this compound can modulate the activity of downstream signaling pathways, affecting cellular functions such as neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
Comparison with O-Phospho-L-Serine
Structural and Stereochemical Differences
- Stereoisomerism : O-Phospho-D-serine is the D-enantiomer, while O-phospho-L-serine (L-SOP; CAS 407-41-0) is the L-form. Their stereochemical divergence leads to distinct biological interactions .
- Human Phosphoserine Phosphatase (PSPH): Primarily acts on O-phospho-L-serine to produce L-serine. While PSPH may weakly recognize this compound, its activity remains unconfirmed ("Probable" per UniProt annotations) .
Comparison with Phosphothreonine
Phosphothreonine shares structural similarities with this compound, featuring a phosphate group on a β-hydroxyl amino acid. Key differences include:
Comparison with Other Phosphorylated Compounds
Phosphorylated Metabolites (e.g., ATP, Glyceraldehyde-3-Phosphate)
- Enzyme Substrates : ATP and glyceraldehyde-3-phosphate (G3P) are efficiently dephosphorylated by enzymes like paHisN, unlike this compound .
- Bioavailability in Algae: this compound supports algal growth more effectively than inorganic phosphates (e.g., pyrophosphate) but less so than O-phosphorylethanolamine, indicating variability in phosphorus source utilization .
Phosphatidylserine Derivatives
- Plasmenylserine and other phospholipid analogs exhibit membrane-specific roles, whereas this compound lacks lipid-binding domains and functions primarily in soluble biochemical pathways .
Data Tables
Table 1: Enzymatic Activity Toward Phosphorylated Serine Derivatives
| Compound | Enzyme | Dephosphorylation Activity | Reference |
|---|---|---|---|
| O-Phospho-L-serine | paHisN | Yes | |
| This compound | paHisN | No | |
| O-Phospho-L-serine | Nmar_1556 | Yes | |
| This compound | Nmar_1556 | No | |
| Phosphothreonine | paHisN | No |
Table 2: Biochemical Properties
| Property | This compound | O-Phospho-L-Serine | Phosphothreonine |
|---|---|---|---|
| CAS Number | 73913-63-0 | 407-41-0 | 2923-25-5 |
| mGluR4 Agonism | Weak (IC₅₀ 1,260 µM) | Stronger | N/A |
| Algal Growth Support | Moderate | Moderate | Low |
| Immune Modulation | None | Significant | N/A |
Biological Activity
O-Phospho-D-serine (O-PDSer) is a phosphorylated form of D-serine, an amino acid that plays a crucial role in various biological processes, particularly in the central nervous system. This article explores the biological activity of O-PDSer, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
This compound is a non-standard amino acid with the chemical formula C_3H_8N_0_6P and a molecular weight of 185.07 g/mol. It can be synthesized through phosphorylation of D-serine using various phosphorating agents. The compound is soluble in water and exhibits a high degree of stability under physiological conditions.
-
Neurotransmission Modulation :
O-PDSer acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. It enhances NMDA receptor activity by serving as a co-agonist along with glycine . -
Inhibition of Enzymatic Activity :
Studies have shown that O-PDSer can inhibit certain enzymes, such as glutamate synthase, which is involved in neurotransmitter synthesis. This inhibition can affect glutamate homeostasis in the brain . -
Cellular Signaling :
O-PDSer influences various signaling pathways that regulate cell proliferation and apoptosis. For instance, it has been reported to induce G2/M cell cycle arrest in renal tubular cells, leading to increased apoptosis through upregulation of pro-apoptotic genes .
Cellular Studies
A series of studies have investigated the effects of O-PDSer on different cell types:
- Renal Tubular Cells : Treatment with O-PDSer resulted in significant apoptosis and cell cycle arrest at the G2/M phase. The compound increased the expression of p21, a cyclin-dependent kinase inhibitor, thus contributing to cell cycle regulation .
- Neuronal Cells : In neuronal cultures, O-PDSer enhanced synaptic transmission and plasticity by increasing NMDA receptor-mediated currents. This suggests its potential role in cognitive enhancement and neuroprotection .
Summary Table of Biological Activities
| Cell Type | Effect | Mechanism |
|---|---|---|
| Renal Tubular Cells | Induces apoptosis | G2/M cell cycle arrest, upregulation of p21 |
| Neuronal Cells | Enhances synaptic transmission | NMDA receptor modulation |
| Cancer Cell Lines | Inhibits proliferation | Disruption of serine biosynthesis pathways |
Case Studies
-
Renal Damage and D-serine :
A study demonstrated that D-serine (and by extension, O-PDSer) contributes to renal tubular damage through mechanisms involving oxidative stress and inflammation. The study found that D-serine treatment led to increased levels of senescence-associated secretory phenotype (SASP) markers in renal cells . -
Cognitive Function :
In animal models, supplementation with O-PDSer has been linked to improved cognitive function and memory retention, potentially due to its role in enhancing NMDA receptor activity .
Therapeutic Potential
Given its biological activities, O-PDSer holds promise for therapeutic applications:
- Neurological Disorders : Its ability to modulate NMDA receptors makes it a candidate for treating conditions like schizophrenia and Alzheimer's disease.
- Kidney Diseases : Understanding its role in renal cell apoptosis could lead to new strategies for managing chronic kidney disease.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
